

Application Note: Identification of Stanozolol Metabolites in Human Urine Using LC-MS/MS

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Compound of Interest

Compound Name: Stanozolol

Cat. No.: B1681124

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Abstract

This application note details a robust and sensitive method for the identification and confirmation of **stanozolol** metabolites in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Stanozolol**, a synthetic anabolic-androgenic steroid, is extensively metabolized in the body, and the detection of its metabolites is crucial for doping control and pharmacokinetic studies. The described protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis and solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection. This method allows for the reliable identification of key metabolites, including hydroxylated and glucuronidated forms of **stanozolol**.

Introduction

Stanozolol is a synthetic derivative of dihydrotestosterone and is one of the most commonly misused anabolic steroids in sports.[1][2] Due to its rapid and extensive metabolism, the parent drug is often undetectable in urine shortly after administration.[3] Therefore, analytical methods for doping control primarily focus on the detection of its various metabolites, which can be present for a more extended period. The major urinary metabolites of **stanozolol** include 3'-hydroxystanozolol, 4 β -hydroxystanozolol, and 16 β -hydroxystanozolol.[2] These metabolites are often excreted as glucuronide conjugates.[4]

LC-MS/MS offers significant advantages over traditional gas chromatography-mass spectrometry (GC-MS) methods for **stanozolol** analysis, including simpler sample preparation

without the need for derivatization and improved sensitivity.^[5] This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of **stanozolol** metabolites, suitable for researchers, scientists, and professionals in drug development and anti-doping laboratories.

Experimental

- **Stanozolol**, 3'-hydroxystanozolol, 4 β -hydroxystanozolol, and 16 β -hydroxystanozolol reference standards
- **Stanozolol-D3** (internal standard)
- Methanol, Acetonitrile (LC-MS grade)
- Formic acid, Ammonium formate
- β -glucuronidase from *Helix pomatia*
- Phosphate buffer (pH 7)
- Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange or C18)
- Ultrapure water

A robust sample preparation protocol is essential for removing interfering matrix components from urine and concentrating the analytes of interest. The following procedure combines enzymatic hydrolysis to cleave glucuronide conjugates with solid-phase extraction for cleanup and concentration.

- Enzymatic Hydrolysis:
 - To 2 mL of urine, add 1 mL of phosphate buffer (pH 7).
 - Add 50 μ L of β -glucuronidase solution.
 - Vortex the mixture and incubate at 50°C for 1 hour.
 - Allow the sample to cool to room temperature.

- Solid-Phase Extraction (SPE):
 - Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.
 - Load the hydrolyzed urine sample onto the SPE cartridge.
 - Wash the cartridge with 2 mL of water, followed by 2 mL of methanol.
 - Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
 - Alternatively, for C18 cartridges, after loading the sample, wash with water and hexane, then elute the free fraction with diethyl ether and the conjugated fraction with methanol.[6]
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
 - Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

For a simpler "dilute-and-shoot" approach for screening glucuronidated metabolites, 90 µL of urine can be mixed with 10 µL of an internal standard solution in acetonitrile.[5]

The chromatographic separation is typically performed on a C18 reversed-phase column. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for sensitive and selective detection of the target metabolites.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	C18 reversed-phase (e.g., 50 mm x 2.1 mm, 5 µm particle size)
Mobile Phase A	Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B	Acetonitrile with 10% water, 5 mM ammonium formate, and 0.1% formic acid
Gradient	30% B to 50% B in 1 min, 50% B to 70% B in 3 min, hold at 70% B for 5 min, re-equilibrate at 30% B
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	4.0 kV
Source Temperature	150°C
Desolvation Gas	Nitrogen
Desolvation Temp.	350°C
Collision Gas	Argon

Table 3: MRM Transitions for **Stanozolol** and its Metabolites

Compound	Precursor Ion (m/z)	Product Ion(s) (m/z)	Collision Energy (eV)
Stanozolol	329.3	81.1, 107.1, 91.1	25-40
Stanozolol-D3 (IS)	332.3	81.1, 109.1	25-40
3'-hydroxystanozolol	345.3	107.1, 121.1, 81.1	20-35
4 β -hydroxystanozolol	345.3	309.2, 145.1	15-30
16 β -hydroxystanozolol	345.3	81.1, 109.1, 121.1	20-35
Stanozolol N-glucuronide	505.3	329.2 (aglycone)	15-25
Hydroxystanozolol glucuronide	521.3	345.2 (aglycone)	15-25

Note: Collision energies should be optimized for the specific instrument used. The product ion at m/z 81 is characteristic of **stanozolol** metabolites without modification in the A- or N-rings.[7]

Results and Discussion

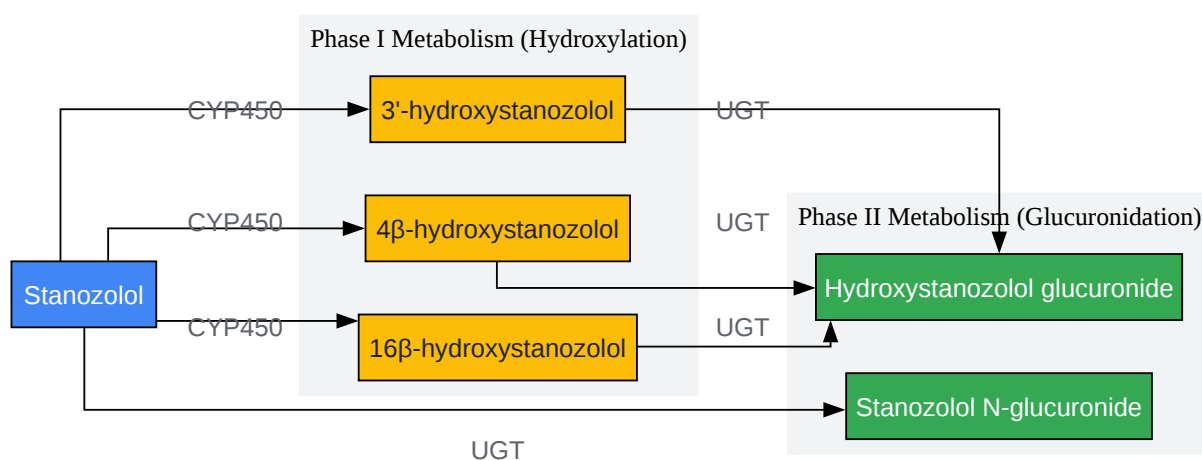
The developed LC-MS/MS method allows for the successful separation and identification of **stanozolol** and its major metabolites in urine samples. The chromatographic separation provides distinct peaks for the different hydroxylated isomers. The use of MRM ensures high selectivity and sensitivity, enabling detection at low ng/mL levels. The identification of metabolites is confirmed by comparing their retention times and the ratio of their product ion intensities with those of certified reference materials. The long-term metabolite, 16 β -hydroxystanozolol, is particularly suitable for extending the detection window of **stanozolol** misuse.[8][9] Furthermore, the detection of glucuronidated metabolites, such as 3'-OH-**stanozolol** glucuronide, can further enhance the detection capabilities.[5]

Conclusion

The LC-MS/MS method presented in this application note is a reliable and sensitive tool for the identification of **stanozolol** metabolites in human urine. The detailed protocol for sample

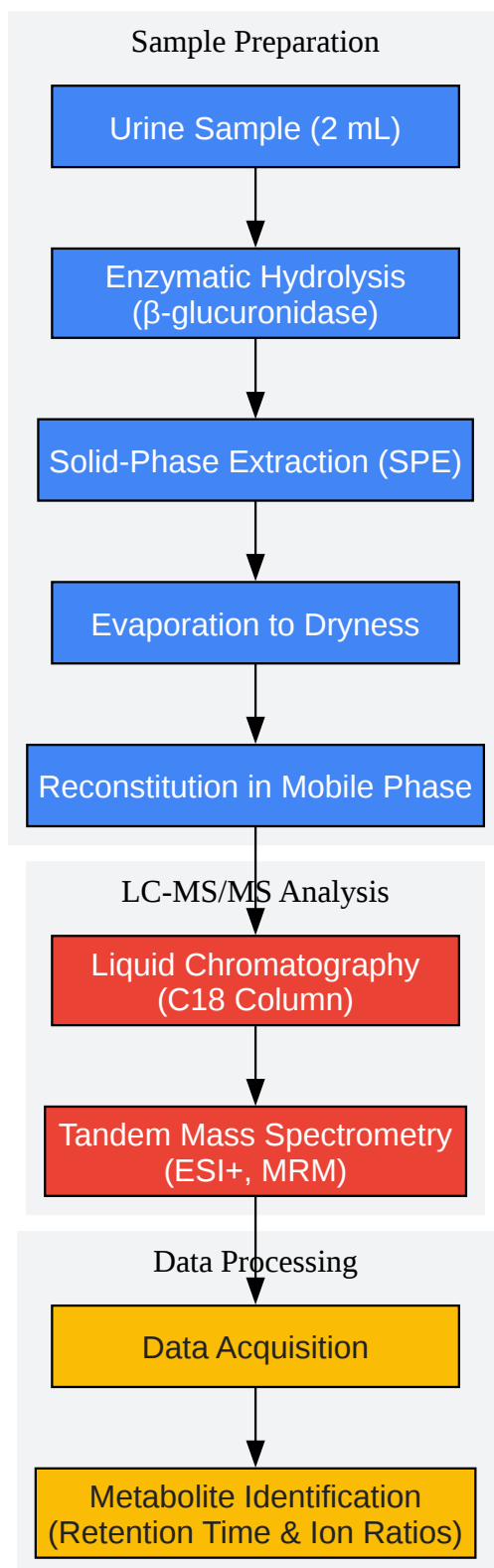
preparation and the optimized instrumental parameters provide a solid foundation for routine analysis in anti-doping laboratories and for researchers studying the metabolism of anabolic steroids. The method's high selectivity and sensitivity are crucial for the long-term detection of **stanozolol** abuse.

Visualizations



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Caption: **Stanozolol** Metabolic Pathway.



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Caption: Experimental Workflow for LC-MS/MS Analysis.

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